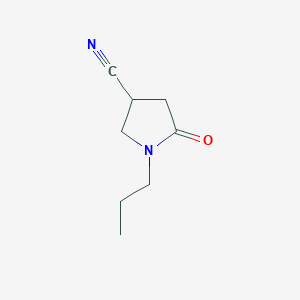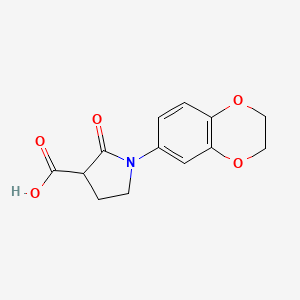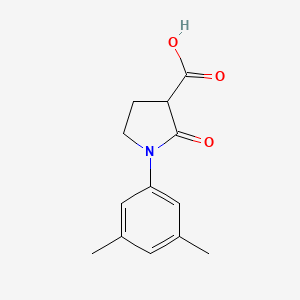
6-Iodoquinoline-2-carboxylic acid
Overview
Description
6-Iodoquinoline-2-carboxylic acid is a heterocyclic aromatic compound that contains both a quinoline ring and a carboxylic acid functional group. The presence of an iodine atom at the 6-position of the quinoline ring makes this compound particularly interesting for various chemical and biological applications. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
6-Iodoquinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic compound that has been shown to have antimicrobial activity . The primary targets of this compound are likely to be microbial cells, particularly those of S. epidermidis, K. pneumoniae, and C. parapsilosis .
Biochemical Pathways
Given its potential antimicrobial activity, it is likely that this compound interferes with essential biochemical pathways in microbial cells, leading to their death or inhibition of growth .
Result of Action
The primary result of the action of this compound is likely to be the inhibition of microbial growth, particularly in the species S. epidermidis, K. pneumoniae, and C. parapsilosis . This is achieved through the disruption of microbial adhesion and potentially other mechanisms that interfere with essential microbial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Iodoquinoline-2-carboxylic acid can be synthesized using a one-pot, three-component method. This method involves the use of trifluoroacetic acid as a catalyst under acidic conditions. The starting materials include iodo-aniline, pyruvic acid, and phenyl-substituted aldehydes or O-heterocycles. This approach offers advantages such as rapid response times, cost-effective catalysts, high product yields, and efficient purification procedures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using scalable and cost-effective catalysts, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Iodoquinoline-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Aminocarbonylation: This reaction typically uses palladium acetate (Pd(OAc)2) as a catalyst, along with triphenylphosphine (PPh3) or XantPhos, under carbon monoxide pressure.
Major Products
Substitution Reactions: Products include various substituted quinoline derivatives.
Aminocarbonylation: Major products include quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives.
Scientific Research Applications
6-Iodoquinoline-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the synthesis of quinoline-based materials and intermediates for pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloroquinoline-2-carboxylic acid
- 6-Bromoquinoline-2-carboxylic acid
- 6-Fluoroquinoline-2-carboxylic acid
Uniqueness
6-Iodoquinoline-2-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its chloro, bromo, and fluoro counterparts. Additionally, the iodine atom enhances the compound’s antimicrobial activity, making it a valuable scaffold for developing new antimicrobial agents .
Properties
IUPAC Name |
6-iodoquinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTDQLIMBYFQLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)O)C=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-fluorophenyl)methoxy]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3374121.png)
![[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B3374123.png)




![[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B3374175.png)

![5-[(Carboxymethyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B3374201.png)
![5-cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3374214.png)



